molecular formula C12H22N2O3 B13018703 Tert-butyl 2-oxa-6,9-diazaspiro[4.5]decane-9-carboxylate CAS No. 1638771-31-9

Tert-butyl 2-oxa-6,9-diazaspiro[4.5]decane-9-carboxylate

Cat. No.: B13018703
CAS No.: 1638771-31-9
M. Wt: 242.31 g/mol
InChI Key: JHBPUVOHKUYQSM-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxa-6,9-diazaspiro[4.5]decane-9-carboxylate is a chemical compound with the molecular formula C12H22N2O3. It is known for its unique spirocyclic structure, which includes an oxazolidine ring fused to a diazaspirodecane core. This compound is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-oxa-6,9-diazaspiro[4.5]decane-9-carboxylate typically involves the reaction of tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-oxa-6,9-diazaspiro[4.5]decane-9-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Tert-butyl 2-oxa-6,9-diazaspiro[4.5]decane-9-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-oxa-6,9-diazaspiro[4.5]decane-9-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl 2-oxa-6,9-diazaspiro[4.5]decane-9-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with molecular targets, making it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

tert-butyl 2-oxa-6,9-diazaspiro[4.5]decane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-5-13-12(8-14)4-7-16-9-12/h13H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBPUVOHKUYQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2(C1)CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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